

minimizing off-target degradation with TMX-4116

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Compound of Interest		
Compound Name:	TMX-4116	
Cat. No.:	B10830143	Get Quote

Technical Support Center: TMX-4116

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target degradation when using **TMX-4116**, a selective degrader of casein kinase 1α (CK1 α).

Frequently Asked Questions (FAQs)

Q1: What is TMX-4116 and what is its primary target?

TMX-4116 is a molecular glue degrader that selectively targets casein kinase 1α (CK1 α) for degradation.[1][2][3] It functions by inducing proximity between CK1 α and the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1 α .[4][5]

Q2: What are the known off-targets of **TMX-4116**?

TMX-4116 was developed to have a high degradation preference for CK1α.[6][7] At concentrations effective for CK1α degradation, it has been shown to spare phosphodiesterase 6D (PDE6D), Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3][6] However, some studies have noted GZF1 and RNF166 as potential off-targets.[5]

Q3: What is the mechanism of action for TMX-4116?

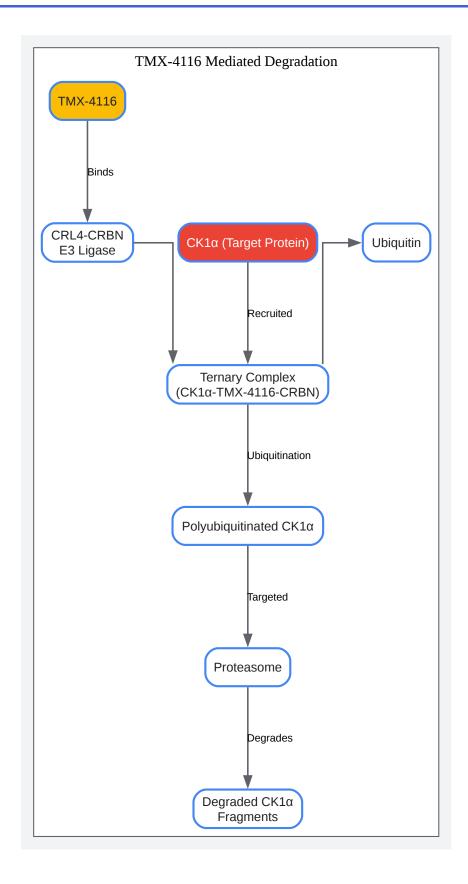


Troubleshooting & Optimization

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TMX-4116 is a molecular glue that binds to the Cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase. This binding alters the surface of CRBN, creating a novel interface that is recognized by the neosubstrate, $CK1\alpha$. This induced proximity leads to the polyubiquitination of $CK1\alpha$ and its subsequent degradation by the proteasome.





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TMX-4116 mechanism of action.



Troubleshooting Guide

This guide addresses common issues encountered during experiments with **TMX-4116**, with a focus on minimizing off-target effects.

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
High Off-Target Degradation	1. High Concentration of TMX-4116: Using concentrations significantly above the optimal range can lead to reduced selectivity. 2. Prolonged Incubation Time: Extended exposure to the degrader may increase the likelihood of off-target effects.	1. Titrate TMX-4116 Concentration: Perform a dose-response experiment to determine the lowest effective concentration for CK1α degradation in your cell line. Start with a range around the reported DC50 (<200 nM).[1] [3] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the shortest time required for maximal CK1α degradation. A 4-hour incubation is a good starting point.[2][6]
Inconsistent CK1α Degradation	1. Cell Line Variability: Different cell lines may exhibit varying sensitivity to TMX- 4116. 2. Compound Instability: Improper storage or handling of TMX-4116 can lead to reduced activity.	1. Cell Line-Specific Optimization: Validate the optimal concentration and incubation time for each new cell line used. 2. Proper Compound Handling: Store TMX-4116 stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
No CK1α Degradation Observed	Suboptimal TMX-4116 Concentration: The concentration used may be too low for the specific cell line. 2. Low CRBN Expression: The cell line may have low endogenous levels of CRBN,	Increase TMX-4116 Concentration: If initial low concentrations are ineffective, gradually increase the dose. 2. Assess CRBN Levels: Verify the expression of CRBN in your cell line via Western Blot



which is essential for TMX-4116 activity.

or other proteomic methods.

Consider using a cell line
known to have robust CRBN
expression.

Quantitative Data Summary

The following tables summarize the degradation data for **TMX-4116** in various cell lines.

Table 1: Degradation Potency (DC50) of TMX-4116

Cell Line	DC50 (nM)	Incubation Time (hours)
MOLT4	< 200	4
Jurkat	< 200	4
MM.1S	< 200	4
Data sourced from[1][2]		

Table 2: Proteome-wide Degradation Selectivity of TMX-4116 in MOLT4 Cells

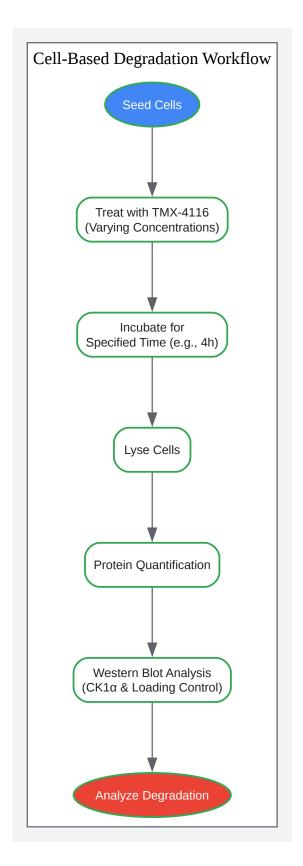
Protein	Concentration (nM)	Incubation Time (hours)	Degradation Observed
CK1α (On-Target)	250	4	Yes
PDE6D (Off-Target)	250	4	No
IKZF1 (Off-Target)	250	4	No
IKZF3 (Off-Target)	250	4	No
Data sourced from[6]			

Experimental Protocols

Protocol 1: In Vitro Cell-Based Degradation Assay



This protocol outlines a general procedure for assessing the degradation of CK1 α by **TMX-4116** in cultured cells.





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Workflow for in vitro degradation assay.

Methodology:

- Cell Seeding: Seed cells (e.g., MOLT4, Jurkat, MM.1S) in appropriate culture plates and allow them to adhere or stabilize overnight.
- Compound Preparation: Prepare a stock solution of TMX-4116 in DMSO.[2] Further dilute
 the stock solution in cell culture medium to achieve the desired final concentrations.
- Treatment: Treat the cells with a range of TMX-4116 concentrations (e.g., 0, 40 nM, 200 nM, 1 μM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest TMX-4116 dose.
- Incubation: Incubate the treated cells for a predetermined time, for example, 4 hours.
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against CK1α and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands.
- Data Analysis: Quantify the band intensities to determine the extent of CK1α degradation relative to the vehicle control.

Protocol 2: Preparation of TMX-4116 Stock and Working Solutions

Stock Solution:

Dissolve TMX-4116 in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[2] Aliquot and store at -80°C.



In Vitro Working Solutions:

- Thaw a stock solution aliquot.
- Perform serial dilutions in cell culture medium to achieve the desired final concentrations for treating cells.

In Vivo Formulation (Example):

For in vivo studies, **TMX-4116** can be formulated as follows:

- Add each solvent sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[2]
- Alternatively, for a corn oil-based formulation: 10% DMSO >> 90% corn oil.[2]

Note: The suitability of any in vivo formulation should be confirmed experimentally.

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